molecular formula C17H12BrFN2O2 B2913217 2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 1211363-60-8

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2913217
CAS No.: 1211363-60-8
M. Wt: 375.197
InChI Key: NATVELNHCBSTLT-UHFFFAOYSA-N
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Description

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed by integrating a brominated benzamide moiety with a fluorophenyl-isoxazole scaffold. The isoxazole ring is a privileged structure in drug discovery, known for its diverse biological activities and low cytotoxicity, which makes it an excellent scaffold for developing new therapeutic agents . Specifically, isoxazole derivatives have demonstrated potent activity against various cancers through mechanisms such as tubulin inhibition, protein kinase inhibition, and induction of apoptosis . The presence of the 2-fluorophenyl group on the isoxazole core may further enhance target binding and metabolic stability. Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share structural features with the benzamide portion of this compound, have been extensively researched for their antimicrobial and anti-inflammatory properties . Recent studies on these salicylanilide derivatives have shown promising activity against Gram-positive bacteria, including challenging strains, and exhibit potent anti-inflammatory effects by inhibiting protease activity, with efficacy surpassing that of standard anti-inflammatory controls . This compound is intended for research applications only, including use as a chemical intermediate in synthetic chemistry, a pharmacological probe for investigating new anticancer and antimicrobial pathways, and a lead compound for structure-activity relationship (SAR) studies in drug discovery. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-bromo-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c18-14-7-3-1-5-12(14)17(22)20-10-11-9-16(23-21-11)13-6-2-4-8-15(13)19/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATVELNHCBSTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzamide-isoxazole hybrids. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and inferred biological implications.

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Inferences
2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide - 2-bromobenzamide
- 5-(2-fluorophenyl)isoxazole
C₁₈H₁₃BrFN₂O₂ ~405.2 High lipophilicity due to bromine; fluorine enhances metabolic stability.
2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide - 2-chloro-6-fluorobenzamide
- 5-(4-methoxyphenyl)isoxazole
C₁₈H₁₄ClFN₂O₃ 360.8 Methoxy group increases solubility; chloro/fluoro combination modulates electronic effects.
(S)-2-bromo-N-(2-hydroxy-2,4-dimethylpentan-3-yl)benzamide - 2-bromobenzamide
- Chiral hydroxyalkyl side chain
C₁₅H₂₁BrN₂O₂ ~357.2 Chirality may influence target binding; hydroxyl group enhances hydrophilicity.
2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide - 2-bromobenzamide
- 5-(dihydrobenzofuran)isoxazole
C₂₀H₁₇BrN₂O₃ ~437.3 Dihydrobenzofuran adds rigidity; may improve CNS penetration due to fused ring system.

Key Observations:

Halogen Effects: Bromine (van der Waals radius: 1.85 Å) in the target compound likely enhances lipophilicity and halogen bonding compared to chlorine (1.75 Å) or fluorine (1.47 Å) in analogues .

Isoxazole Substitutents: The 2-fluorophenyl group in the target compound contrasts with the 4-methoxyphenyl group in ’s analogue. Methoxy is electron-donating, which may alter π-π interactions in binding pockets .

Pharmacokinetic Implications :

  • The hydroxyalkyl side chain in (S)-2-bromo-N-(2-hydroxy-2,4-dimethylpentan-3-yl)benzamide () introduces chirality, which could lead to enantiomer-specific activity or toxicity .
  • The absence of polar groups in the target compound suggests lower aqueous solubility compared to methoxy- or hydroxy-substituted analogues .

Biological Activity

2-bromo-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Isoxazole Ring : The isoxazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom is achieved using brominating agents such as N-bromosuccinimide (NBS).
  • Amide Formation : The final compound is formed by reacting the brominated isoxazole derivative with an appropriate amine under suitable conditions.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds derived from isoxazole have shown efficacy against resistant strains of bacteria, including Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reported as low as 0.39 μg/mL .

Anticancer Activity

The benzamide derivatives have been investigated for their anticancer properties. A study focusing on similar benzamide compounds indicated that they could inhibit cell proliferation in various cancer cell lines, including those resistant to traditional therapies like methotrexate . The mechanism involves the inhibition of key enzymes involved in cell growth and proliferation.

Inhibition of Enzymatic Activity

Compounds containing the isoxazole ring have been noted for their ability to inhibit specific enzymes, making them potential candidates for drug development. For example, inhibitors targeting DprE1, an enzyme crucial for Mycobacterium tuberculosis cell wall synthesis, have shown promise in preliminary studies .

Study on Antimicrobial Efficacy

In a recent publication, researchers synthesized a series of isoxazole derivatives and evaluated their antimicrobial properties against clinically isolated strains. The study found that certain derivatives exhibited potent activity against Klebsiella pneumoniae, highlighting the potential of these compounds in treating infections caused by resistant bacteria .

Anticancer Mechanism Investigation

Another study investigated the anticancer mechanisms of benzamide derivatives. It was found that these compounds could downregulate dihydrofolate reductase (DHFR), a target for cancer therapies, thereby inhibiting tumor growth in vitro . The study provided insights into how structural modifications could enhance biological activity and selectivity.

Data Table: Biological Activity Comparison

Compound NameTarget OrganismMIC (μg/mL)Mechanism of ActionReference
This compoundKlebsiella pneumoniae0.39Enzyme inhibition
Benzamide Derivative XVarious Cancer Cell LinesVariesDHFR inhibition
Isoxazole Derivative YMycobacterium tuberculosisTBDDprE1 inhibition

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